DMT-dA(bz) Phosphoramidite-15N5

Stable Isotope Labeling NMR Spectroscopy Mass Spectrometry

DMT-dA(bz) Phosphoramidite-15N5 is a stable isotope-labeled DNA synthesis building block derived from 2'-deoxyadenosine, featuring a 5'-O-dimethoxytrityl (DMT) protecting group, a benzoyl (bz)-protected exocyclic amine at the N6 position, and a 3'-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite reactive moiety. The compound incorporates five 15N atoms distributed across all nitrogen positions within the adenine nucleobase (N1, N3, N7, N9, and the exocyclic N6 amino group), with typical isotopic enrichment of 98 atom % 15N.

Molecular Formula C47H52N7O7P
Molecular Weight 862.9 g/mol
Cat. No. B15599015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-dA(bz) Phosphoramidite-15N5
Molecular FormulaC47H52N7O7P
Molecular Weight862.9 g/mol
Structural Identifiers
InChIInChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-40-28-42(53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)60-41(40)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40?,41-,42-,62?/m1/s1/i49+1,50+1,51+1,52+1,53+1
InChIKeyGGDNKEQZFSTIMJ-UMAQOJPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DMT-dA(bz) Phosphoramidite-15N5 Procurement Guide: 15N5-Labeled Adenosine Phosphoramidite for DNA Synthesis and Isotopic Tracing


DMT-dA(bz) Phosphoramidite-15N5 is a stable isotope-labeled DNA synthesis building block derived from 2'-deoxyadenosine, featuring a 5'-O-dimethoxytrityl (DMT) protecting group, a benzoyl (bz)-protected exocyclic amine at the N6 position, and a 3'-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite reactive moiety . The compound incorporates five 15N atoms distributed across all nitrogen positions within the adenine nucleobase (N1, N3, N7, N9, and the exocyclic N6 amino group), with typical isotopic enrichment of 98 atom % 15N . Unlike unlabeled DMT-dA(bz) phosphoramidite (MW 857.93), the -15N5 analog possesses a molecular weight of 862.90, reflecting the mass increment of +5 Da from the five 15N substitutions . This compound is designed for automated solid-phase oligonucleotide synthesis using standard phosphoramidite chemistry, enabling site-specific or uniform incorporation of 15N-labeled adenosine residues into synthetic DNA oligonucleotides [1].

Why Unlabeled DMT-dA(bz) Phosphoramidite Cannot Substitute for DMT-dA(bz) Phosphoramidite-15N5 in Isotope-Dependent Applications


Unlabeled DMT-dA(bz) phosphoramidite, while chemically identical in its reactivity and protecting group architecture, is fundamentally incompatible with applications requiring isotopic discrimination. The absence of 15N enrichment (natural abundance 15N is only 0.37%) renders the resulting oligonucleotides indistinguishable from background signals in heteronuclear NMR experiments, where 15N serves as the essential NMR-active nucleus for multidimensional correlation spectroscopy [1]. In quantitative mass spectrometry workflows, unlabeled adenosine residues provide no unique mass shift relative to endogenous or co-eluting species, precluding their use as internal standards for isotope dilution or as mass-tagged tracers for tracking oligonucleotide fate [2]. Furthermore, the solution stability characteristics of dA(bz) phosphoramidite—showing a 6% purity reduction after five weeks of storage in acetonitrile under inert atmosphere—are inherent to the chemical scaffold and apply equally to both labeled and unlabeled forms [3]; thus, procurement of the -15N5 version does not compromise synthetic performance while enabling isotopic detection modalities that unlabeled material cannot support.

Quantitative Differentiation of DMT-dA(bz) Phosphoramidite-15N5: Isotopic Enrichment, Mass Shift, and Stability Benchmarks


Isotopic Enrichment of DMT-dA(bz) Phosphoramidite-15N5: 98 atom % 15N Across All Five Adenine Nitrogen Positions

DMT-dA(bz) Phosphoramidite-15N5 achieves an isotopic enrichment of 98 atom % 15N across all five nitrogen atoms of the adenine nucleobase (N1, N3, N7, N9, and N6 exocyclic amino group), as specified by vendor technical data . This enrichment level substantially exceeds the natural abundance of 15N (0.37%) found in unlabeled DMT-dA(bz) phosphoramidite and provides a quantifiable basis for isotopic discrimination in downstream analytical applications. The enrichment value is derived from atom % measurement of the purified phosphoramidite monomer prior to oligonucleotide incorporation.

Stable Isotope Labeling NMR Spectroscopy Mass Spectrometry

Mass Shift of DMT-dA(bz) Phosphoramidite-15N5: +5 Da Differential for MS-Based Quantitation and Tracer Studies

Incorporation of five 15N atoms into DMT-dA(bz) phosphoramidite-15N5 produces a molecular weight of 862.90 Da, representing a +5 Da mass increment compared to the unlabeled parent compound (MW 857.93) . This mass differential, when propagated through oligonucleotide synthesis, generates a characteristic mass-split pattern between labeled and unlabeled species that is readily resolved by high-resolution mass spectrometry [1]. The +5 Da shift per incorporated adenosine residue enables unambiguous identification and quantification of 15N-labeled oligonucleotides in complex biological matrices when used as internal standards or metabolic tracers.

Quantitative Mass Spectrometry Isotope Dilution Oligonucleotide Tracer

Solution Stability of dA(bz) Phosphoramidite in Acetonitrile: 6% Purity Loss Over Five Weeks as a Procurement and Handling Benchmark

In a head-to-head comparative study of the four standard O-cyanoethyl-N,N-diisopropyl-phosphoramidites of 5'-O-DMT-protected deoxyribonucleosides, dA(bz) phosphoramidite exhibited a 6% reduction in amidite purity after five weeks of storage in acetonitrile under inert gas atmosphere, as analyzed by HPLC-MS [1]. This places dA(bz) intermediate in the stability hierarchy: T and dC(bz) (2% loss each) > dA(bz) (6% loss) > dG(ib) (39% loss). The degradation primarily proceeds via hydrolysis, acrylonitrile elimination, and autocatalytic cyanoethyl phosphonoamidate formation. While this study was conducted on unlabeled dA(bz) phosphoramidite, the intrinsic chemical stability of the phosphoramidite moiety is governed by the identical protecting group architecture and is therefore applicable to the -15N5 labeled analog.

Phosphoramidite Stability Oligonucleotide Synthesis Quality Control

Phosphoramidite Coupling Efficiency Baseline: >99% for Unlabeled dA(bz) Phosphoramidite as a Proxy for Synthetic Performance

Commercial DMT-dA(bz) phosphoramidite products from the Proligo reagent line are specified with an assay of ≥99% by 31P-NMR and ≥99.0% by reversed-phase HPLC, with impurities including ≤0.3 wt. % water content (Karl Fischer) . In automated oligonucleotide synthesis, typical phosphoramidite coupling efficiencies range from 98% to 99.5% per step [1]. While no direct, published head-to-head coupling efficiency comparison between DMT-dA(bz) Phosphoramidite-15N5 and its unlabeled counterpart has been identified, the 15N isotopic substitution does not alter the electronic or steric properties of the phosphoramidite reactive center; coupling efficiency is expected to be equivalent to unlabeled dA(bz) phosphoramidite under identical synthesis conditions. The Pharmadite grade of unlabeled dA(bz) phosphoramidite achieves even higher purity specifications: ≥99.5% (reversed-phase HPLC), >99.5% (31P-NMR), and ≤0.1% P(III) impurities .

Oligonucleotide Synthesis Coupling Efficiency Solid-Phase Synthesis

15N-Labeled Oligonucleotides Enable Heteronuclear NMR Experiments Not Possible with Unlabeled DNA

Uniform 13C/15N-labeling of DNA oligonucleotides, achieved via incorporation of isotopically enriched phosphoramidites such as DMT-dA(bz) Phosphoramidite-15N5, enables a suite of heteronuclear NMR experiments (e.g., 1H-15N HSQC/HMQC, 15N-edited NOESY) that are impossible with unlabeled DNA due to the absence of NMR-active 15N nuclei beyond trace natural abundance [1]. These experiments provide resonance dispersion, assignment, and structural restraints essential for determining high-resolution solution structures of DNA and DNA-protein complexes. In a representative application, site-specific 15N-labeling of cytidine 4-amino groups (analogous in principle to adenosine 15N5-labeling) enabled 1H-15N HMQC and 15N-edited 1H-1H NOESY studies of a 20 bp trp operator oligonucleotide and its complex with the trp repressor [2].

Heteronuclear NMR Protein-DNA Interaction Structural Biology

Procurement-Driven Application Scenarios for DMT-dA(bz) Phosphoramidite-15N5


High-Resolution NMR Structural Determination of DNA and DNA-Protein Complexes

Uniform or site-specific incorporation of DMT-dA(bz) Phosphoramidite-15N5 into synthetic DNA oligonucleotides enables 1H-15N heteronuclear NMR experiments (HSQC, HMQC, 15N-edited NOESY) that are foundational for resolving resonance overlap, assigning chemical shifts, and deriving distance restraints in solution-state structural biology [1]. The 98 atom % 15N enrichment provides the signal-to-noise ratio necessary for multidimensional NMR data acquisition on DNA and DNA-protein complexes. This application is essential for academic structural biology laboratories, biopharmaceutical companies investigating nucleic acid therapeutics, and core NMR facilities supporting drug discovery programs.

Quantitative Mass Spectrometry Using Isotope Dilution or Metabolic Tracers

The +5 Da mass shift conferred by DMT-dA(bz) Phosphoramidite-15N5 enables the synthesis of isotopically labeled oligonucleotides that serve as internal standards for absolute quantification via LC-MS/MS or as tracers for tracking oligonucleotide uptake, distribution, and metabolism in biological systems [2]. In isotope dilution mass spectrometry workflows, the 15N5-labeled oligonucleotide co-elutes identically with the analyte while providing a distinct m/z signal, enabling accurate quantification of therapeutic oligonucleotides, antisense oligos, or siRNA in pharmacokinetic and biodistribution studies. This scenario is directly relevant to DMPK laboratories, CROs conducting regulated bioanalysis, and pharmaceutical development teams advancing oligonucleotide-based drug candidates.

Synthesis of 15N-Labeled DNA for NMR-Based Fragment Screening and Ligand Interaction Studies

15N-labeled DNA oligonucleotides synthesized using DMT-dA(bz) Phosphoramidite-15N5 are suitable for 15N-HSQC-based fragment screening and ligand binding studies, where chemical shift perturbations of 15N-labeled nucleobase resonances serve as sensitive reporters of small-molecule or protein binding events [1]. This approach enables identification and characterization of DNA-binding ligands, including potential therapeutics targeting G-quadruplexes, transcription factor binding sites, or viral DNA elements. This application is pertinent to fragment-based drug discovery groups, academic screening centers, and biotech companies developing DNA-targeted small molecules.

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